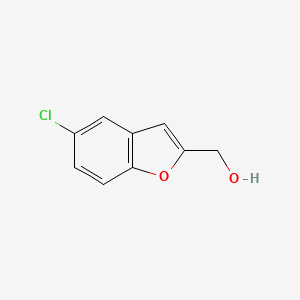

(5-Chlorobenzofuran-2-yl)methanol

説明

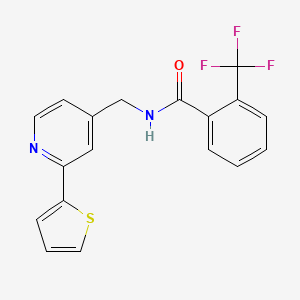

“(5-Chlorobenzofuran-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “this compound” involves various methods. One method involves the use of sodium tetrahydroborate and ethanol at 0 - 20℃ . Another method involves the use of borane-THF in tetrahydrofuran at 0 - 60℃ . Yet another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0℃ .

Molecular Structure Analysis

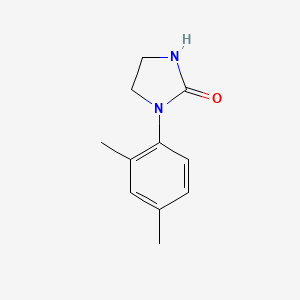

The molecular structure of “this compound” consists of a benzofuran ring substituted with a chlorine atom at the 5-position and a methanol group at the 2-position .

科学的研究の応用

Methanol in Hydrogen Production

Methanol, due to its properties as a liquid hydrogen carrier, plays a significant role in hydrogen production. The process involves various methods such as steam reforming, partial oxidation, and autothermal reforming, highlighting the development of catalysts and reactor technology to improve efficiency and selectivity towards hydrogen production. Copper-based catalysts are noted for their high activity, though challenges remain regarding their stability and deactivation over time. Novel reactor designs, such as porous copper fiber sintered-felt and monolith structures, have been explored to enhance the production process (García et al., 2021).

Methanol Synthesis and Application

The synthesis of methanol and its potential uses, particularly as a clean-burning fuel, are under continuous examination. Methanol is produced at large scales and has applications ranging from being a peaking fuel in power stations to serving as a primary transportation fuel or fuel additive. Its clean-burning nature offers significant advantages in terms of emissions compared to conventional fuels (Cybulski, 1994).

Methanol as a Marker for Insulating Paper Degradation

In the context of power transformers, methanol has been identified as a useful chemical marker for assessing the condition of solid insulation. The presence of methanol in transformer oil, resulting from the degradation of insulating paper, can serve as an indicator of the insulation's health, guiding maintenance and operational decisions (Jalbert et al., 2019).

Safety and Hazards

“(5-Chlorobenzofuran-2-yl)methanol” is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and dust respirator .

特性

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJHGEDUVMVBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

![Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2536292.png)

![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)

![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)

![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)

![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)